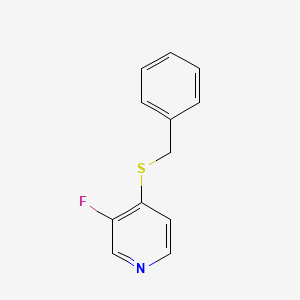

4-(Benzylthio)-3-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNS |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-benzylsulfanyl-3-fluoropyridine |

InChI |

InChI=1S/C12H10FNS/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

DCFDBFVVRVMKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=NC=C2)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Benzylthio 3 Fluoropyridine and Its Derivatives

Retrosynthetic Analysis of the 4-(Benzylthio)-3-fluoropyridine Scaffold

A retrosynthetic analysis of this compound reveals two primary bond disconnections. The most logical disconnection is the carbon-sulfur bond, leading to a 3-fluoro-4-halopyridine precursor and benzyl (B1604629) mercaptan. This approach is favorable due to the well-established reactivity of halopyridines in nucleophilic aromatic substitution reactions.

A second disconnection can be envisioned at the carbon-fluorine bond, which would necessitate the fluorination of a pre-existing 4-(benzylthio)pyridine. However, direct fluorination of such a substrate can be challenging and may lack regioselectivity. Therefore, the former strategy is generally preferred.

Approaches to the 3-Fluoropyridine (B146971) Core Construction

The synthesis of the 3-fluoropyridine core is a critical step and can be achieved through several distinct strategies.

De Novo Pyridine (B92270) Annulation Methods

De novo methods involve the construction of the pyridine ring from acyclic precursors. One such method involves the reaction of 2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutanecarbonitrile with alkyl lithiums, which leads to the formation of 6-alkyl-2-(dimethylamino)-3-fluoro-5-methylpyridines in moderate to good yields. researchgate.net Another approach utilizes a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to yield diversely substituted 3-fluoropyridines. organic-chemistry.org

Functionalization of Pre-existing Fluoropyridine Precursors

This approach starts with a commercially available or readily synthesized fluoropyridine and introduces the necessary functional groups. A notable example is the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine. rsc.orgnih.gov Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. rsc.orgnih.gov Additionally, methods for the synthesis of 3-fluoropyridine from 2,3,5,6-tetrafluoropyridine (B1295328) have been reported. chemicalbook.com The Balz-Schiemann reaction of 4-aminopyridine (B3432731) has also been a traditional, though sometimes challenging, method for synthesizing 4-fluoropyridine, which could potentially be adapted. nii.ac.jp

The functionalization of pyridines can also be achieved through C-H activation. For instance, iridium-catalyzed C3-selective borylation of pyridines can be followed by halodeboronation to introduce a halogen at the 3-position. nih.gov

Multicomponent Reaction Pathways to Fluoropyridines

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step. An environmentally benign MCR has been developed for the regioselective synthesis of fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org Another example involves a metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to synthesize pyrimidine-linked imidazopyridines, which showcases the versatility of MCRs in heterocyclic synthesis. nih.gov

Introduction of the Benzylthio Moiety at the 4-Position

Once the 3-fluoropyridine core with a suitable leaving group at the 4-position is obtained, the benzylthio group can be introduced.

Nucleophilic Aromatic Substitution (S_NAr) Pathways

Nucleophilic aromatic substitution (S_NAr) is the most common method for introducing the benzylthio group. This reaction typically involves a 4-halo-3-fluoropyridine as the electrophile and benzyl mercaptan or its corresponding thiolate as the nucleophile. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of the fluorine substituent in S_NAr reactions. nih.gov The presence of electron-withdrawing groups on the pyridine ring can further facilitate this substitution. libretexts.org For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion via S_NAr. nih.govresearchgate.net This principle can be extended to the substitution of a halogen at the 4-position with a benzylthio nucleophile. The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution. nih.gov

Metal-Catalyzed Thiolation Protocols

The formation of the crucial carbon-sulfur (C-S) bond in this compound can be achieved through various metal-catalyzed cross-coupling reactions. These methods are advantageous for their ability to functionalize the pyridine ring directly, often with high regioselectivity. Transition metals like palladium and copper are at the forefront of these synthetic strategies.

Palladium-catalyzed C-H bond activation is a powerful tool for the direct functionalization of pyridine rings. researchgate.netnih.gov For a substrate like 3-fluoropyridine, the electronic properties and the potential for chelation assistance can direct the substitution to specific positions. In a typical approach, a palladium catalyst facilitates the coupling of the pyridine core with a sulfur source. For instance, palladium-catalyzed trifluoromethylthiolation of 2-arylpyridine derivatives has been demonstrated, suggesting the feasibility of similar reactions with other sulfur nucleophiles. nih.gov The mechanism often involves the formation of a palladacycle intermediate, which is then oxidized to a Pd(IV) complex, followed by reductive elimination to yield the thiolated product. nih.gov

Copper-catalyzed or -promoted reactions also offer a viable route for C-S bond formation. Copper-mediated C(sp²)−H thiolation has been successfully applied to other heterocycles like pyrrole (B145914) and indole (B1671886) derivatives using a removable directing group, a strategy that could be adapted for pyridine systems. researchgate.net These protocols often tolerate a wide array of functional groups, providing the desired thiolated products in good yields. researchgate.net Iron, an earth-abundant metal, has also been used to catalyze the direct C-H radical trifluoromethylthiolation of quinoxalin-2(1H)-ones, indicating the potential for developing more sustainable methods for C-S bond formation on heteroaromatics. researchgate.net

Utilization of Thiol-Free Reagents for C-S Bond Formation

To circumvent the use of volatile and malodorous thiols like benzyl mercaptan, modern synthetic chemistry has developed thiol-free sulfur-donating reagents. These reagents offer practical advantages in terms of handling and safety while providing efficient pathways to sulfides.

One prominent strategy involves the use of N-thiophthalimides as direct thiolating surrogates. rsc.org These compounds are stable, crystalline solids that can be synthesized without the use of free thiols. In a nickel-catalyzed cross-electrophile coupling reaction, N-thiophthalimides can effectively transfer the sulfur moiety to organic halides, enabling the formation of unsymmetrical sulfides under mild conditions. rsc.org This approach is significant for its efficiency and for avoiding the common drawbacks associated with traditional thiol chemistry. rsc.org

Another metal-free approach utilizes disulfides as the sulfur source. A reaction between pentafluorobenzene (B134492) and various disulfides has been reported to proceed under mild, metal-free conditions, leading to bisthiolated products through C-H and C-F bond activation. rsc.org This methodology demonstrates that direct thiolation of an activated aromatic ring can be achieved without a metal catalyst, using a more stable and less odorous sulfur source than thiols. rsc.org Additionally, recent developments in photochemistry have shown that the C-S bond in reagents like trifluoromethyl heteroaryl sulfones can be cleaved under visible light to generate reactive species for difunctionalization reactions, opening new avenues for thiol-free C-S bond formation. acs.org

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound scaffold presents a significant synthetic challenge. Stereoselectivity can be achieved by introducing a chiral center on the benzyl group or, more novelly, by creating a stereogenic sulfur center. The synthesis of molecules with chiral sulfur stereocenters is a rapidly developing field, driven by their importance in asymmetric catalysis and medicinal chemistry. nih.govresearchgate.net

One established method for inducing chirality is the use of a chiral auxiliary. For example, the stereoselective synthesis of novel chiral pyrazole (B372694) derivatives has been accomplished using tert-butanesulfinamide as a chiral auxiliary. nih.gov This approach involves the condensation of the auxiliary with an aldehyde to form a chiral sulfinylimine, followed by a stereoselective addition reaction and subsequent removal of the auxiliary. nih.gov A similar strategy could be envisioned for creating a chiral center on the benzylic carbon of this compound.

A more direct and advanced approach is the catalytic asymmetric synthesis of thio-heterocycles. nih.gov Palladium-catalyzed asymmetric [3+2] annulations of vinylethylene carbonates with sulfinylanilines have been developed to create chiral thio-oxazolidinones with S(IV)-stereogenic centers. nih.govresearchgate.net This protocol is noted for its high enantio- and diastereoselectivity. nih.gov The proposed mechanism and stereocontrol models from such studies could inform the design of catalysts and reaction conditions for the asymmetric synthesis of chiral sulfur analogues of this compound. nih.gov

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridine derivatives. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional methods for synthesizing pyridines and other heterocycles often rely on toxic reagents and harsh solvents, posing risks to both human health and the environment. rasayanjournal.co.in In response, numerous green chemistry techniques have been developed, including the use of catalysts, multicomponent reactions, microwave-assisted synthesis, and solvent-free approaches. rasayanjournal.co.inresearchgate.net These methods can lead to higher yields, shorter reaction times, and simpler workup procedures, offering both environmental and economic benefits. rasayanjournal.co.in

Catalytic Systems and Reaction Media Optimization

A key aspect of green synthesis is the optimization of catalytic systems and reaction media. The ideal catalyst is efficient, selective, and reusable, while the optimal reaction medium should be non-toxic, readily available, and easily recyclable.

Recent advances have focused on novel catalytic systems that operate under mild conditions. Photochemical organocatalysis, for example, enables the functionalization of pyridines using light, often at ambient temperature. acs.orgnih.gov In one such system, a dithiophosphoric acid serves multiple catalytic roles: as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.orgnih.gov Another green approach utilizes ceric ammonium nitrate (B79036) (CAN) as a catalyst for the Hantzsch pyridine synthesis under solvent-free conditions at room temperature, which simplifies the reaction and workup. royalsocietypublishing.org

The choice of solvent is critical for sustainable synthesis. Water, ethanol (B145695), and ionic liquids are considered greener alternatives to traditional volatile organic solvents. rasayanjournal.co.in Microwave-assisted synthesis in ethanol has been shown to be an efficient method for preparing pyridine derivatives, offering significantly shorter reaction times and higher yields compared to conventional heating. nih.gov The table below, based on a study of pyridine derivative synthesis, illustrates the advantages of microwave irradiation. nih.gov

Table 1: Comparison of Microwave (MW) vs. Conventional Heating for Pyridine Derivative Synthesis

| Compound | Method | Yield (%) | Time |

| 5a | MW irradiation | 93 | 7 min |

| Conventional | 84 | 6 h | |

| 5b | MW irradiation | 94 | 7 min |

| Conventional | 83 | 8 h | |

| 5c | MW irradiation | 90 | 5 min |

| Conventional | 73 | 9 h | |

| Data sourced from a study on the green synthesis of novel pyridine derivatives. nih.gov |

Flow Chemistry and Process Intensification

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for process intensification, scalability, and safety. nih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and higher yields. nih.gov This technology is particularly well-suited for the synthesis of heterocycles like pyridines. uc.pt

The combination of microwave heating with flow reactors has proven to be a powerful tool for accelerating reactions and enabling continuous processing. nih.govtechnologynetworks.comresearchgate.net For example, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to microwave flow reactors. nih.govtechnologynetworks.comresearchgate.net The use of a Brønsted acid catalyst in the Bohlmann-Rahtz reaction allows for a one-step process without the isolation of intermediates, yielding the desired pyridine with high regioselectivity. nih.govresearchgate.net Transferring such processes from batch to continuous flow often proceeds without a loss in yield and provides improvements in reaction kinetics and processing rates. researchgate.net

The table below summarizes experimental data for the Bohlmann-Rahtz synthesis of a pyridine, comparing batch and flow conditions. researchgate.net

Table 2: Batch and Flow Experiments for Bohlmann-Rahtz Pyridine Synthesis

| Method | Conditions | Residence Time | Yield (%) |

| Batch Microwaves | EtOH–AcOH, 120 °C | 5 min | 86 |

| Flow Microwaves | EtOH–AcOH, 120 °C | 5 min | 76 |

| Flow Conductive Heating | EtOH–AcOH, 120 °C | 5 min | 86 |

| Data sourced from a study on one-step synthesis in a continuous flow microwave reactor. researchgate.net |

Furthermore, advanced strategies such as multi-objective Bayesian optimization are being implemented to refine flow chemistry processes, simultaneously optimizing for multiple variables like reaction yield and production rate to enhance efficiency. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Benzylthio 3 Fluoropyridine

Reactivity of the Pyridine (B92270) Nucleus

The reactivity of the pyridine ring in 4-(benzylthio)-3-fluoropyridine is significantly influenced by the electron-withdrawing nature of the ring nitrogen and the fluorine substituent, as well as the electronic contribution of the benzylthio group.

Regioselective Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-deficient character of the heterocycle, which is a result of the inductive and resonance effects of the electronegative nitrogen atom. stackexchange.com This deactivation makes reactions like nitration or halogenation require harsh conditions. stackexchange.comquora.com When substitution does occur, it typically proceeds at the 3- and 5-positions (meta-substitution), as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge resides on the nitrogen. stackexchange.comquora.com

In this compound, the situation is more complex. The ring is substituted with a strongly electron-withdrawing fluorine atom at C-3 and a benzylthio group at C-4.

Fluorine at C-3: This group is a strong deactivator for EAS through its inductive effect.

Benzylthio group at C-4: The sulfur atom possesses lone pairs that can be donated to the ring via a +R (resonance) effect, which would be activating and ortho-, para-directing. However, sulfur is also more electronegative than carbon, leading to a deactivating -I (inductive) effect. The net effect of a thioether substituent can be either activating or deactivating depending on the electronic demand of the reaction. nih.gov

Given these competing factors, predicting the precise regioselectivity of EAS on this compound is challenging without specific experimental data. The C-2, C-5, and C-6 positions are potentially available for substitution. The electron-donating potential of the benzylthio group might direct an incoming electrophile to the ortho positions (C-3 and C-5). However, the C-3 position is already occupied by fluorine. Therefore, substitution would most likely be directed to the C-5 position. Attack at C-2 or C-6 would be disfavored due to their proximity to the deactivating ring nitrogen. It is also plausible that under harsh acidic conditions, electrophilic attack could occur on the more electron-rich benzyl (B1604629) ring of the thioether moiety. chemicalforums.com

Nucleophilic Substitution at the Fluorine-Bearing Position and Other Sites

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems like pyridine. Halogens at the 2- and 4-positions of the pyridine ring are readily displaced by nucleophiles because the ring nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

In this compound, the fluorine atom is at the 3-position (meta to the nitrogen), which is typically less reactive towards SNAr. Successful substitution at the meta position often requires the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. nih.gov The 4-benzylthio group's ability to stabilize an adjacent negative charge is not as pronounced as that of a nitro or cyano group. However, studies on related 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution can be influenced by the steric and electronic properties of the substituent at the 3-position. researchgate.net For instance, the replacement of a nitro group at the 3-position of a pyridine-4-carboxylate by a fluoride (B91410) anion has been successfully achieved. nih.gov This suggests that under appropriate conditions, nucleophilic displacement of the fluorine in this compound might be possible, although it would likely be less facile than at the 2- or 4-positions.

Dearomatization and Hydrogenation Reactions

A significant transformation for fluorinated pyridines is the dearomatization-hydrogenation process, which provides access to highly valuable fluorinated piperidine (B6355638) scaffolds. nih.gov A one-pot, rhodium-catalyzed dearomatization-hydrogenation (DAH) has been developed that effectively reduces a variety of fluoropyridine derivatives to the corresponding all-cis-fluorinated piperidines with high diastereoselectivity. rsc.orgrsc.org

This process typically involves:

Dearomatization: An initial dearomatization step, often using a borane (B79455) reagent like pinacol (B44631) borane (HBpin) in the presence of a rhodium catalyst, breaks the aromaticity of the pyridine ring. rsc.orgrsc.org

Hydrogenation: The resulting non-aromatic diene intermediates are then fully saturated by hydrogenation, often using molecular hydrogen (H₂), to yield the piperidine ring. nih.govmdpi.com

This methodology has been shown to be applicable to a range of substituted pyridines, and it is conceivable that this compound could serve as a substrate for this transformation, leading to the formation of a substituted cis-3-fluoropiperidine derivative. This would be a powerful method for converting the flat, aromatic starting material into a complex, three-dimensional saturated heterocycle.

Transformations Involving the Thioether Linkage

The benzylthio group in this compound is a versatile functional handle that can undergo several important chemical transformations, primarily oxidation and carbon-sulfur bond cleavage.

Oxidation Reactions: Sulfoxides and Sulfones

The sulfur atom of the thioether linkage can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.net These oxidations are significant as they modulate the electronic properties of the substituent—sulfoxides and sulfones are strong electron-withdrawing groups—and can serve as a prerequisite for further reactions like C-S bond cleavage. nih.gov

A variety of reagents can be employed for this transformation, allowing for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.org The choice of oxidant and reaction conditions is crucial for controlling the outcome. researchgate.netacs.org

Interactive Table: Common Reagents for Sulfide (B99878) Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Selectivity can be controlled by catalyst and conditions. A "green" oxidant. organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide and/or Sulfone | A common and effective reagent, but over-oxidation to the sulfone can occur. nih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Switchable selectivity based on the loading of NFSI. organic-chemistry.org |

| Selectfluor | Sulfoxide or Sulfone | Practical and efficient oxidation at ambient temperature using water as the oxygen source. organic-chemistry.org |

| Oxygen (O₂/Air) | Sulfoxide or Sulfone | Chemoselectivity can be controlled by reaction temperature. researchgate.netacs.org |

Oxidation of this compound would yield 4-(benzylsulfinyl)-3-fluoropyridine and 4-(benzylsulfonyl)-3-fluoropyridine, respectively. These oxidized derivatives would have significantly different chemical and physical properties compared to the parent thioether.

Carbon-Sulfur Bond Cleavage Strategies

Cleavage of the carbon-sulfur bonds in the benzylthio group represents another important transformation pathway. This can be achieved through several strategies, often depending on whether the aryl C-S or the benzyl C-S bond is targeted.

Reductive Cleavage: Methods involving reducing agents can cleave the C-S bond. For instance, treatment with lithium in the presence of a catalytic amount of naphthalene (B1677914) has been used to remove benzyl groups from similar pincer-type molecules. nih.gov

Oxidative Cleavage: As mentioned, oxidation of the sulfur to a sulfone activates the C-S bond. In biological systems, this activation is a key step in desulfurization pathways, where the C-S bond is cleaved to produce an alcohol and a sulfinate.

Metal-Mediated Cleavage: Transition metals can facilitate C-S bond cleavage. Palladium-catalyzed methods have been developed for the alkyl-aryl exchange of thioethers, proceeding via β-hydride elimination after C(sp³)–S bond cleavage. chemrxiv.org

Halogenating Agents: Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been used for the metal-free cleavage of C(sp³)-S bonds in arylmethyl thioethers, leading to the formation of aryl aldehydes or dithioacetals depending on the conditions. mdpi.comresearchgate.netresearchgate.net The selectivity for which C-S bond is cleaved (e.g., benzyl vs. methyl) can be controlled by the choice of reagent, with NFSI also being effective. organic-chemistry.org

Applying these strategies to this compound could lead to the formation of 3-fluoro-4-mercaptopyridine (by cleavage of the benzyl C-S bond) or other functionalized pyridine derivatives, highlighting the synthetic utility of the thioether group.

Desulfurization Protocols

The removal of the sulfur atom from the this compound scaffold, a process known as desulfurization, results in the formation of a C-H bond, yielding 3-fluoropyridine (B146971). This transformation is typically accomplished through reductive cleavage of the carbon-sulfur bond. A variety of reagents and protocols have been established for the desulfurization of thioethers, which are applicable to this substrate.

One of the most common and historically significant methods involves the use of Raney Nickel. chem-station.commasterorganicchemistry.comorganicreactions.org This reagent, a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy, is highly effective for the hydrogenolysis of C-S bonds. masterorganicchemistry.comresearchgate.net The reaction mechanism involves the adsorption of the thioether onto the nickel surface, which is saturated with adsorbed hydrogen, leading to the cleavage of the C-S bond and subsequent hydrogenation. chem-station.com

For researchers seeking alternatives to Raney Nickel, which can be pyrophoric when dry, nickel boride (Ni₂B) presents a safer option. chem-station.com Generated in situ from the reduction of nickel(II) chloride with sodium borohydride, it performs similar transformations under milder conditions. chem-station.com Another approach involves using molybdenum hexacarbonyl, which mediates the desulfurization of various thiols and disulfides and is tolerant of many functional groups. organic-chemistry.org More recently, methods have been developed for the desulfurization of thiols for nucleophilic substitution, expanding the toolkit for C-S bond cleavage. cas.cnacs.org

Table 1: Selected Desulfurization Methods for Thioethers

| Reagent/System | Key Features | Reference |

|---|---|---|

| Raney Nickel | Highly effective, classic method; can be pyrophoric. | chem-station.commasterorganicchemistry.comorganicreactions.org |

| Nickel Boride (Ni₂B) | Safer alternative to Raney Ni, generated in situ. | chem-station.com |

| Molybdenum Hexacarbonyl | Tolerant of many functional groups. | organic-chemistry.org |

Reactivity of the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH₂-) in this compound is a key site for functionalization, bridging the pyridine core and the phenyl group. Its reactivity is influenced by its position adjacent to both an aromatic ring and a sulfur atom.

The oxidation of the benzylic C-H bonds is a fundamental transformation that converts the methylene group into a carbonyl group (ketone). mdpi.com This creates a valuable synthetic intermediate for further derivatization. Various methods exist for this oxidation, including the use of N-bromosuccinimide (NBS), which can selectively yield aromatic aldehydes or esters depending on the reaction conditions. nih.gov Other protocols employ reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under photocatalytic conditions. mdpi.com

Selective oxidation to the corresponding alcohol is more challenging as the alcohol product is often more susceptible to oxidation than the starting material. acs.orgacs.org However, specific reagents like bis(methanesulfonyl) peroxide have been successfully used for the selective synthesis of benzylic alcohols. acs.orgacs.org Alternatively, thioethers can be synthesized via the dehydrative nucleophilic substitution of electron-rich secondary benzylic alcohols, a reaction that can be facilitated by solvents like hexafluoroisopropanol (HFIP). nih.govnih.gov

Table 2: Examples of Benzylic Functionalization Reactions

| Transformation | Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| C-H Oxidation | Cu/TEMPO | Aerobic | Ketone | mdpi.com |

| C-H Oxidation | DDQ / Visible Light | Photocatalytic | Ketone | mdpi.com |

| C-H Oxidation | Bis(methanesulfonyl) peroxide | - | Alcohol | acs.orgacs.org |

| C-H Oxidation | N-Bromosuccinimide (NBS) | Controlled stoichiometry | Aldehyde or Ester | nih.gov |

Removal of the entire benzyl group (-CH₂Ph) is a crucial deprotection step to unmask the thiol functionality on the pyridine ring, yielding 3-fluoro-4-mercaptopyridine. This transformation cleaves the S-CH₂ bond. Traditional methods for cleaving benzyl thioethers often require harsh conditions, such as the use of strong acids or reduction with alkali metals in liquid ammonia (B1221849). lookchem.comresearchgate.net

Cross-Coupling Reactions for Peripheral Diversification

The this compound scaffold possesses two primary handles for transition metal-catalyzed cross-coupling reactions: the C-F bond and the C-S bond. These reactions allow for the attachment of a wide variety of substituents to the pyridine core, enabling significant molecular diversification.

Palladium catalysts are exceptionally versatile for forming new carbon-carbon and carbon-heteroatom bonds. The C-F bond at the 3-position of the pyridine ring, while strong, can be activated for cross-coupling. The palladium-catalyzed cross-coupling of fluoroarenes, including electron-deficient systems like fluoropyridines, has been successfully demonstrated. nih.govnih.gov These reactions, such as the Suzuki and Stille couplings, often require specific ligands and conditions to facilitate the challenging oxidative addition of the C-F bond to the Pd(0) center. rsc.org For instance, the use of additives like lithium iodide can promote the C-F bond cleavage of perfluoroarenes. mdpi.com While direct examples on this compound are not prominent, the principles established for other fluoropyridines suggest feasibility. nih.govnih.gov

Beyond palladium, other transition metals are effective for mediating transformations on this scaffold, particularly through C-S bond activation.

Nickel-Catalyzed Reactions: Nickel catalysts are particularly noteworthy for their ability to activate C-S bonds in aryl thioethers. organic-chemistry.orgchemrxiv.org This allows for the coupling of the pyridyl core with various partners. For example, nickel-catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents effectively replaces the entire thioether group with an alkyl group. nih.govdntb.gov.ua Similarly, direct cross-coupling with aryl bromides can be achieved using a nickel catalyst in the presence of magnesium, forming a biaryl linkage. acs.org These methods provide a powerful strategy for diversification by leveraging the thioether as a coupling handle. nih.gov

Rhodium-Catalyzed Reactions: More recently, rhodium catalysts have been employed for the activation of inert C-S bonds. Rhodium-catalyzed cross-coupling of aryl thioethers with aryl boroxines has been developed as a complementary approach to the traditional Suzuki-Miyaura reaction for constructing biaryl compounds. rsc.orgpkusz.edu.cn

Zirconium-Mediated Reactions: Stoichiometric reactions using zirconium complexes have demonstrated remarkable regioselectivity in the C-F bond activation of fluoropyridines, leading to C-C bond formation. acs.org While catalytic variants are less common, these studies highlight the potential for alternative metals to achieve unique reactivity patterns.

Table 3: Selected Cross-Coupling Reactions for Peripheral Diversification

| Metal Catalyst | Bond Activated | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Palladium | C-F | Arylboronic acids (Suzuki) | Requires specific ligands/conditions for C-F activation. | rsc.org |

| Palladium | C-F | Organostannanes (Stille) | Alternative to Suzuki for C-F functionalization. | rsc.org |

| Nickel | C-S | Alkyl Grignard reagents | Replaces thioether with an alkyl group. | nih.govdntb.gov.ua |

| Nickel | C-S | Aryl Bromides | Forms biaryl compounds via C-S cleavage. | acs.org |

Mechanistic Investigations of Key Reaction Pathways

The reactivity of this compound is dictated by the electronic properties of the pyridine ring, the influence of the fluorine and benzylthio substituents, and the interplay between them. While direct mechanistic studies on this specific compound are not extensively available in the public domain, a comprehensive understanding of its potential reaction pathways can be inferred from studies on analogous substituted pyridines and organosulfur compounds. The key reaction pathways likely to be significant for this compound include nucleophilic aromatic substitution (SNAr) at the pyridine ring and chemical transformations involving the benzylthio group, such as oxidation and cleavage of the carbon-sulfur bond.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, a characteristic that is further modulated by the substituents it bears. wikipedia.org Nucleophilic aromatic substitution is a primary reaction pathway for many substituted pyridines. wikipedia.orgbyjus.com

The Role of Substituents in Ring Activation

The presence of electron-withdrawing groups on the pyridine ring is crucial for activating it towards nucleophilic attack. byjus.comtotal-synthesis.com In this compound, the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the ring carbons. total-synthesis.com This effect is generally most pronounced at the positions ortho and para to the electron-withdrawing group.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. total-synthesis.comnih.gov The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups, such as the fluorine atom, help to stabilize this negatively charged intermediate, thereby facilitating the substitution reaction. nih.gov

Potential Nucleophilic Substitution Scenarios

For this compound, several nucleophilic substitution scenarios can be envisaged, depending on the nature of the nucleophile and the reaction conditions.

Displacement of the Fluorine Atom: The carbon-fluorine bond is strong; however, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic. total-synthesis.com In some cases, particularly with strong nucleophiles, the fluorine atom can act as a leaving group.

Displacement of the Benzylthio Group: The benzylthio group can also be a potential leaving group in nucleophilic aromatic substitution reactions. The ease of its departure would depend on the stability of the resulting thiolate anion and the reaction conditions.

A study on the synthesis of methyl 3-fluoropyridine-4-carboxylate demonstrated the successful replacement of a nitro group by a fluoride anion via nucleophilic aromatic substitution. mdpi.com This highlights the feasibility of such reactions on substituted pyridines. In another relevant synthesis, 4-mercaptopyridine (B10438) was reacted with 3-chlorobenzyl chloride to form 4-((3-chloro)benzylthio)pyridine, indicating the nucleophilic character of the thiol group in the precursor to the title compound. prepchem.com

Table 1: Comparison of Leaving Group Potential in Nucleophilic Aromatic Substitution

| Leaving Group | C-X Bond Strength | Inductive Effect | Leaving Group Stability | Overall Reactivity in S |

| F | High | Strong -I | Poor (as F⁻) | Can be high due to ring activation |

| SR (Thiolate) | Moderate | Moderate -I, +M | Good (as RS⁻) | Plausible |

This table provides a qualitative comparison based on general principles of organic chemistry.

Chemical Transformations of the Benzylthio Group

The benzylthio moiety in this compound presents another reactive site within the molecule, susceptible to oxidation and C-S bond cleavage.

Oxidation of the Sulfur Atom

The sulfur atom in the benzylthio group is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation can significantly alter the electronic properties and reactivity of the molecule. The oxidation of sulfides is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or other peroxides. wikipedia.org

The oxidation of the sulfur atom would increase its electron-withdrawing nature, which in turn would further activate the pyridine ring towards nucleophilic attack. A study on the oxidation of sulfide ligands tethered to pyridine rings in diiron complexes has shown that such oxidations can occur readily. nih.gov

Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bond in benzylthioethers can be cleaved under various conditions, including reductive, oxidative, or transition-metal-catalyzed reactions. syxbsyjg.comrsc.org The mechanism of C-S bond cleavage can vary significantly depending on the reagents and conditions employed.

Reductive Cleavage: Reagents like sodium in liquid ammonia or Raney nickel can effect the reductive cleavage of C-S bonds.

Oxidative Cleavage: As mentioned, oxidation to the sulfone can be a prelude to C-S bond cleavage.

Transition-Metal-Catalyzed Cleavage: Various transition metals are known to catalyze the cleavage of C-S bonds, often through oxidative addition mechanisms.

Mechanistic insights into the C-S bond breaking in dibenzothiophene (B1670422) sulfones have shown that these reactions can proceed via intermediate organometallic complexes. researchgate.net While dibenzothiophenes are structurally different from this compound, these studies provide a fundamental understanding of the types of intermediates and pathways that can be involved in C-S bond cleavage of aromatic sulfur compounds.

Table 2: Potential Products from Reactions at the Benzylthio Group

| Reaction Type | Reagent Example | Potential Product(s) |

| Oxidation | m-CPBA | 4-(Benzylsulfinyl)-3-fluoropyridine, 4-(Benzylsulfonyl)-3-fluoropyridine |

| Reductive C-S Cleavage | Raney Nickel | 3-Fluoropyridine, Toluene |

| Oxidative C-S Cleavage | Strong Oxidants | 3-Fluoropyridine-4-sulfonic acid |

This table presents hypothetical products based on known reactivity patterns of similar functional groups.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-(Benzylthio)-3-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular skeleton.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the benzyl (B1604629) group and the pyridine (B92270) ring. The methylene (B1212753) protons of the benzylthio group would likely appear as a singlet, while the aromatic protons of the phenyl ring would present as a complex multiplet. The protons on the fluoropyridine ring would exhibit characteristic splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atom.

A ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The chemical shifts would be influenced by the electron-withdrawing effect of the fluorine atom and the sulfur linkage.

Crucially, ¹⁹F NMR spectroscopy would provide direct information about the fluorine environment, with its chemical shift and coupling constants to adjacent protons offering definitive confirmation of its position on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine-H2 | 8.2 - 8.4 | d |

| Pyridine-H5 | 7.1 - 7.3 | dd |

| Pyridine-H6 | 8.4 - 8.6 | d |

| Benzyl-CH₂ | 4.1 - 4.3 | s |

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine-C2 | ~150 (d) |

| Pyridine-C3 | ~155 (d, ¹JCF) |

| Pyridine-C4 | ~140 (d) |

| Pyridine-C5 | ~120 (d) |

| Pyridine-C6 | ~150 (d) |

| Benzyl-CH₂ | ~35 |

| Phenyl-C (ipso) | ~136 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₀FNS), HRMS would verify the molecular formula by matching the experimental mass to the theoretical mass with a high degree of precision.

Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal the connectivity of the molecule. Expected fragmentation pathways would likely involve the cleavage of the benzyl-sulfur bond, leading to the formation of a stable benzyl cation (m/z 91) and a 3-fluoropyridinethiol fragment.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Predicted Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₁FNS⁺ | 220.0645 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-F Stretch | 1200 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be amenable to crystallization, single-crystal X-ray diffraction would offer the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as π-stacking or hydrogen bonding. The crystal structure would provide invaluable insights into the conformation of the benzylthio group relative to the fluoropyridine ring.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. This technique would not be applicable for the structural analysis of this particular compound unless it were to be used as a ligand in a chiral complex or derivatized to introduce a chiral center.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. epstem.net These calculations help in understanding the electron distribution and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its participation in chemical reactions. wikipedia.org

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scielo.org.za

For a hypothetical analysis of 4-(Benzylthio)-3-fluoropyridine, one would expect the electron density of the HOMO to be located on the electron-rich sulfur atom and the pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring, influenced by the electronegative fluorine atom.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Predicted Significance for this compound |

|---|---|

| HOMO Energy | Influences the molecule's ability to donate electrons in reactions. |

| LUMO Energy | Determines the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

Disclaimer: This table is illustrative and not based on published experimental or computational data for this specific compound.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods can map out the entire energy landscape of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating their energies. This analysis is vital for understanding reaction kinetics and predicting product formation. For instance, studying the oxidation of the thioether group or nucleophilic substitution on the pyridine ring would involve these computational techniques.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. niscpr.res.in

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions. scielo.org.za This allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Approaches)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In computational QSAR, this involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to correlate them with observed activity. researchgate.netwjbphs.com For a series of pyridine-thioether derivatives, a QSAR model could identify which properties, such as dipole moment or specific atomic charges, are most important for a particular biological effect, thereby guiding the design of more potent analogs. nih.gov

In Silico Target Identification and Ligand-Protein Interaction Studies (Computational Approaches)

Computational methods are invaluable for drug discovery.

In Silico Target Identification: Techniques like similarity searching and reverse docking can predict potential biological targets for a novel compound. researchgate.net By comparing the structure of this compound to databases of known ligands, potential protein targets can be identified. actamedica.org

Ligand-Protein Interaction Studies (Molecular Docking): Once a potential target protein is identified, molecular docking can predict the preferred binding orientation of the ligand within the protein's active site. nih.gov This simulation calculates a binding score, which estimates the binding affinity. The resulting model provides a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Role in Advanced Organic Synthesis and Molecular Design

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are fundamental to organic synthesis, serving as the core scaffolds for a vast array of functional molecules, including pharmaceuticals and natural products. sigmaaldrich.com 4-(Benzylthio)-3-fluoropyridine is a prime example of a heterocyclic building block, a commercially available reagent that synthetic chemists can use as a starting point for constructing more elaborate molecular structures. sigmaaldrich.combldpharm.combldpharm.com

The utility of this compound stems from the distinct reactivity of its components. The pyridine (B92270) ring, particularly when functionalized with a fluorine atom, can undergo various substitution reactions. The sulfur atom of the thioether provides a site for oxidation or other transformations, while the benzyl (B1604629) group can be modified or cleaved under specific conditions. This built-in functional diversity allows chemists to use this compound to introduce the fluoropyridylthio moiety into larger, more complex heterocyclic systems, facilitating the efficient synthesis of novel molecular frameworks.

Scaffold for Structure-Activity Relationship (SAR) Exploration in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com The this compound scaffold is well-suited for SAR exploration. While direct SAR studies on this specific molecule are not extensively published, research on the closely related 3-benzylthioquinolinium iodide structure provides a compelling blueprint for how such exploration can be conducted. nih.gov

In these studies, the benzylthio moiety serves as a key anchor point for diversification. By synthesizing analogues with different substituents on the phenyl ring, researchers can systematically probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (hydrophobicity, size) on biological potency. nih.gov For example, in a study on antifungal agents, replacing the benzyl group's phenyl ring with a non-aromatic cyclohexyl ring resulted in a significant loss of activity, highlighting the critical role of this aromatic system in molecular interactions. nih.gov

The following table, based on data from analogous benzylthio-containing heterocyclic compounds, illustrates how systematic modification can inform SAR. nih.gov

| Substituent on Phenyl Ring | Position | Relative Activity | Implied Favorable Interaction |

| None (unsubstituted) | - | Potent | Baseline hydrophobic/aromatic |

| Fluoro (F) | para | Lower than unsubstituted | Electronic withdrawal is tolerated but not optimal |

| Trifluoromethyl (CF₃) | para | Potent | Strong electron withdrawal and lipophilicity are favorable |

| Methoxy (OCH₃) | para | Potent (equipotent to unsubstituted) | Electron-donating group is well-tolerated |

| Hydroxy (OH) | para | Moderate | Increased hydrophilicity may reduce activity |

This interactive table demonstrates how different chemical groups on the benzyl portion of the molecule can be used to fine-tune its biological effects, a fundamental practice in chemical biology and drug discovery.

Intermediate for Fluorinated Molecules in Drug Discovery Research (Pre-clinical Design Focus)

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govpsu.eduscispace.com Fluorinated heterocyclic scaffolds, especially pyridines, are present in numerous FDA-approved drugs. mdpi.com

This compound serves as a valuable intermediate in the synthesis of these advanced molecules. The presence of the fluorine atom on the pyridine ring is particularly significant. For instance, in the development of the drug Vericiguat, which features a fluorinated 1H-pyrazolo[3,4-b]pyridine core, the fluorine atom was shown to increase metabolic stability and lead to lower clearance rates. mdpi.com Similarly, other studies have demonstrated that replacing a hydrogen atom with fluorine can increase a molecule's biological potency by up to 50-fold. nih.gov

As an intermediate, this compound provides a pre-functionalized core that already contains the desirable fluorine atom. This allows chemists to build complexity around the scaffold without having to perform a challenging late-stage fluorination reaction, streamlining the path to novel, fluorinated drug candidates in pre-clinical research. researchgate.net

Design Principles for Pyridine-Containing Chemotypes

The pyridine ring is one of the most prevalent azaheterocycles in drug design for several key reasons. nih.govrsc.org Its properties make it a "privileged scaffold" that medicinal chemists frequently employ. nih.gov

Key design principles include:

Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to stronger and more specific interactions with biological targets. nih.govnih.gov This nitrogen also imparts weak basicity, which can improve a molecule's water solubility and absorption compared to a non-polar benzene (B151609) ring. nih.govnih.gov

Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl group or other heterocycles. nih.govresearchgate.net This substitution can maintain the necessary shape and size for biological activity while introducing beneficial properties, such as improved metabolic stability, enhanced permeability, or altered binding interactions. nih.govresearchgate.net

Modulation of Reactivity: The electron-withdrawing nature of the pyridine nitrogen atom influences the electronic properties of the ring, making it more prone to nucleophilic substitution reactions at specific positions (C-2 and C-4). nih.gov Chemists leverage this reactivity to synthesize a diverse library of compounds for screening. nih.gov

Role of the Benzylthio Moiety in Molecular Recognition (Computational/Binding Focus)

While specific computational studies on the benzylthio moiety of this compound are limited, its essential role in molecular recognition can be inferred from experimental SAR data on analogous systems. nih.gov Molecular recognition involves the specific binding of a molecule to its biological target, driven by forces like hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.net

SAR studies on related benzylthio-containing compounds have shown that the aromaticity of the benzyl group is crucial for biological activity. nih.gov When the phenyl ring was replaced by a non-aromatic cyclohexyl ring, or removed entirely, the antifungal potency was severely diminished. nih.gov This strongly suggests that the benzyl group participates in critical binding interactions, likely through:

Hydrophobic and Aromatic Interactions: The flat, non-polar surface of the phenyl ring can engage with hydrophobic pockets or participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site.

Conformational Control: The flexible thioether linkage allows the benzyl group to adopt an optimal orientation within the binding site, maximizing favorable contacts.

These findings underscore that the benzylthio moiety is not merely a linker but an active pharmacophoric element that is critical for the molecule's ability to recognize and bind to its target.

Applications in Agrochemical and Materials Science Research

The utility of functionalized heterocyclic compounds extends beyond pharmaceuticals into agrochemical and materials science research. nih.govsemanticscholar.org The benzylthio moiety, in particular, has been identified as a key component in the design of modern herbicides. A notable example is the discovery of a class of 1,2,4-triazole (B32235) compounds containing a benzylthio group that act as potent inhibitors of phytoene (B131915) desaturase (PDS), a critical enzyme in plant carotenoid biosynthesis. nih.gov These compounds exhibited broad-spectrum herbicidal activity, demonstrating the effectiveness of the benzylthio pharmacophore in an agrochemical context. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing new classes of agrochemicals, such as fungicides or herbicides.

In materials science, nitrogen-containing heterocycles are used to create functional nanomaterials and organic semiconductors. nih.gov While specific applications for this compound have not been detailed, its combination of an electron-deficient fluoropyridine ring and a sulfur-containing linker makes it a candidate for incorporation into novel polymers or materials with tailored electronic properties.

Development of Chemical Probes and Biological Tools

Chemical probes are small molecules designed to study and manipulate biological processes. They are essential tools for visualizing biomolecules, identifying therapeutic targets, and understanding disease mechanisms. nih.gov The this compound structure possesses features that make it a promising scaffold for the development of such tools.

A key application for fluorinated pyridines is in the creation of radiolabeled tracers for Positron Emission Tomography (PET) imaging. For example, 3-[¹⁸F]fluoro-4-aminopyridine is a PET radioligand under investigation for imaging demyelination in neurological diseases. psu.edu This demonstrates that the 3-fluoropyridine (B146971) core is a viable platform for developing in vivo imaging agents.

Given this precedent, this compound could be envisioned as a precursor for new chemical probes. The scaffold could be modified in several ways:

The benzyl ring could be functionalized with a fluorophore for use in fluorescence microscopy.

The pyridine ring could be altered to attach a biotin (B1667282) tag for affinity-based protein profiling.

The core structure could be developed into a photoaffinity probe to identify its binding partners within a cell.

By leveraging the established utility of the fluoropyridine core, this compound represents a valuable starting point for the rational design of next-generation biological tools.

Utility in Chemosensing Applications

While direct and specific research into the chemosensing applications of this compound is not extensively documented in current scientific literature, an analysis of its structural components—the pyridine ring, the thioether linkage, and the fluorine substituent—provides a strong basis for its potential utility in the design of novel chemosensors. The field of chemosensing relies on the development of molecules that can selectively bind to specific analytes (ions or molecules) and produce a measurable signal, such as a change in color or fluorescence. The unique combination of functional groups within this compound suggests its promise in this area.

The foundational element of this compound is the pyridine ring, a heterocyclic amine that is a common building block in the design of chemosensors. nih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate with metal ions. researchgate.net This interaction forms the basis of many pyridine-based sensors for the detection of various metal cations. researchgate.net The binding event can lead to perturbations in the electronic structure of the molecule, resulting in a detectable optical or electrochemical signal. Pyridine derivatives have been successfully employed as chemosensors for a range of metal ions, highlighting the versatility of this scaffold in sensor design. nih.gov

The presence of a thioether (-S-) group, specifically a benzylthio group, introduces another key functionality for chemosensing. Sulfur-containing compounds, including thioethers and thiols, are well-known for their high affinity for soft heavy metal ions. cdnsciencepub.com This affinity is attributed to the "soft" nature of the sulfur atom, which allows for strong coordination with "soft" metal ions like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). nih.govnih.gov The thioether in this compound could therefore serve as a selective binding site for these environmentally and biologically significant metal ions. Research on other thioether-containing ligands has demonstrated their effectiveness in sequestering and sensing such metals. nih.gov

Furthermore, the fluorine atom at the 3-position of the pyridine ring is expected to modulate the electronic properties of the molecule, which can be advantageous for chemosensing applications. The high electronegativity of fluorine can influence the electron density of the pyridine ring, potentially enhancing the sensitivity and selectivity of the sensor. nih.gov By withdrawing electron density, the fluorine atom can affect the binding affinity of the pyridine nitrogen for target analytes and influence the photophysical properties of the molecule, which is crucial for the development of fluorescent chemosensors. iaea.org The strategic placement of fluorine atoms is a known method to fine-tune the performance of chemosensors. nih.gov

Given these characteristics, this compound holds potential as a ratiometric or "turn-on" fluorescent sensor. Upon binding to a target analyte, the conformational and electronic changes within the molecule could lead to a significant and measurable change in its fluorescence emission. The benzyl group, in particular, could play a role in the photophysical properties of the molecule, potentially contributing to a baseline fluorescence that is altered upon analyte binding.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-(Benzylthio)-3-fluoropyridine is not yet established in the literature, presenting an opportunity for the development of innovative and green chemical processes. Plausible synthetic strategies can be extrapolated from known methods for preparing substituted fluoropyridines.

A primary approach would likely involve the nucleophilic aromatic substitution (SNAr) on a suitable 3-fluoropyridine (B146971) precursor. For instance, starting from the commercially available 4-chloro-3-fluoropyridine, a reaction with benzyl (B1604629) mercaptan in the presence of a suitable base would be a direct method. Another viable precursor, methyl 3-fluoropyridine-4-carboxylate, could be synthesized from isonicotinic acid methyl ester in two steps. nih.govnih.gov Subsequent conversion of the carboxylate to a better leaving group or direct displacement could yield the target compound.

More advanced and potentially sustainable methods could draw from modern catalysis. For example, a Rh(III)-catalyzed C-H functionalization approach, which has been used to prepare other multi-substituted 3-fluoropyridines, could be adapted. nih.gov This would involve coupling a suitable α-fluoro-α,β-unsaturated oxime with an alkyne to construct the core, followed by functional group manipulation. nih.gov

Future research should focus on optimizing these routes with sustainability in mind. This includes the use of greener solvents, exploring energy-efficient microwave-assisted reactions, and developing recyclable catalysts to minimize waste and environmental impact.

| Proposed Synthetic Route | Precursor(s) | Key Reaction Type | Potential Advantages |

| Route A | 4-Chloro-3-fluoropyridine, Benzyl mercaptan | Nucleophilic Aromatic Substitution (SNAr) | Direct, utilizes available starting materials. |

| Route B | 3-Fluoro-4-aminopyridine | Diazotization followed by substitution | Accesses different precursor functionalities. rsc.org |

| Route C | α-Fluoro-α,β-unsaturated oximes, Alkynes | Rh(III)-catalyzed C-H functionalization | Builds complexity rapidly, potential for high regioselectivity. nih.gov |

Exploration of Underexplored Reactivity and Selectivity Pathways

The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient pyridine (B92270) ring, further deactivated by the strongly electronegative fluorine atom at the 3-position, is expected to be resistant to electrophilic aromatic substitution. Conversely, these same electronic factors make the ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions.

The sulfur atom of the benzylthio group is a key site for reactivity. It can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations would dramatically alter the electronic properties and polarity of the molecule, providing a route to a family of related compounds with potentially different biological activities and physical properties.

The pyridine nitrogen presents another reactive handle. It can be oxidized to the N-oxide, a transformation known to alter the reactivity of the pyridine ring, making it more amenable to certain substitutions. rsc.org Investigating the regioselectivity of these reactions—for instance, whether oxidation occurs preferentially at the sulfur or nitrogen—will be a crucial aspect of understanding the compound's chemical behavior.

Advanced Computational Modeling for Property Prediction and Rational Design

Computational chemistry offers powerful tools to predict the properties of this compound and guide its experimental investigation. Density Functional Theory (DFT) can be employed to calculate the molecule's ground-state geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential surface. These calculations can provide insights into the kinetic and thermodynamic stability of the molecule and predict the most likely sites for electrophilic and nucleophilic attack.

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), aiding in the characterization of the compound and its derivatives. Furthermore, computational models can be used to simulate NMR chemical shifts, providing a valuable comparison point for experimental data.

For developing applications, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be built for a series of derivatives. By correlating computed molecular descriptors with experimentally determined properties (e.g., biological activity, solubility), these models can facilitate the rational design of new compounds with enhanced performance for specific applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. acs.org For this compound, ML models could be trained on data from related reactions to predict the optimal conditions for its synthesis, minimizing the need for extensive trial-and-error experimentation. rsc.orgroyalholloway.ac.uk Retrosynthesis software, powered by AI, could suggest novel and non-intuitive synthetic pathways from simple starting materials.

In the context of drug discovery, ML algorithms can predict a wide range of properties for the molecule and its virtual derivatives, including bioactivity, toxicity, and pharmacokinetic profiles (ADME). mdpi.com By screening vast virtual libraries, ML can identify the most promising candidates for synthesis and biological testing, significantly accelerating the discovery pipeline. mdpi.com For instance, models could be developed to predict the inhibitory activity of derivatives against specific enzyme targets, such as cholinesterases or protein kinases. mdpi.com

Expanding the Scope of Derivatization and Functionalization

The structure of this compound offers multiple handles for derivatization, allowing for the systematic tuning of its properties. A focused research program could explore the following modifications:

Oxidation of the Thioether: As mentioned, oxidation to the sulfoxide and sulfone would introduce polarity and hydrogen bond accepting capabilities.

Substitution on the Benzyl Ring: The phenyl ring of the benzyl group can be readily substituted with a variety of functional groups (e.g., methoxy, nitro, halo) to probe structure-activity relationships.

Pyridine N-Oxidation: Formation of the N-oxide derivative could serve as a strategy to enhance solubility and as an intermediate for further functionalization. rsc.org

Modification of the Thioether Linkage: Replacing the benzyl group with other alkyl or aryl moieties could explore steric and electronic effects on target engagement.

These derivatization strategies can be systematically applied to generate a library of compounds for screening in various assays.

| Derivatization Site | Reaction | Resulting Functional Group | Purpose |

| Sulfur Atom | Oxidation | Sulfoxide, Sulfone | Modulate polarity, solubility, and electronic properties. |

| Benzyl Ring | Electrophilic Aromatic Substitution | Substituted Phenyl | Tune lipophilicity and explore Structure-Activity Relationships (SAR). |

| Pyridine Nitrogen | N-Oxidation | N-Oxide | Increase polarity, alter ring reactivity. rsc.org |

Development of Novel Applications Beyond Current Scope

While the applications of this compound are yet to be discovered, its structure is suggestive of potential utility in medicinal chemistry and materials science. Fluorinated pyridines are prevalent motifs in pharmaceuticals due to the ability of the fluorine atom to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov

Given the anticancer activity reported for other novel substituted pyridine derivatives, a primary avenue of investigation would be to screen this compound and its derivatives for cytotoxic effects against various cancer cell lines. nih.gov The core structure could serve as a valuable fragment or scaffold for developing inhibitors of enzymes implicated in cancer, such as protein kinases.

Beyond oncology, the compound could be explored for other therapeutic areas. The pyridine motif is a common feature in drugs targeting the central nervous system. The unique electronic and steric profile of this compound may lend itself to applications in agrochemicals or as a functional building block in the synthesis of organic electronic materials.

Q & A

Q. How can this compound be tailored for selective inhibition of calcium channels?

- Methodological Answer : Modify the benzylthio group to introduce hydrophobic moieties (e.g., tert-butyl) that align with channel pore residues. Use patch-clamp electrophysiology to assess blockade of L-type calcium channels and compare with reference blockers like nifedipine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.